Dodecanedioic Acid

描述

This compound has been reported in Drosophila melanogaster, Homo sapiens, and other organisms with data available.

RN given refers to parent cpd

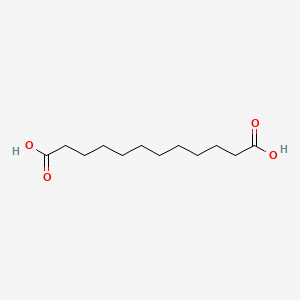

Structure

2D Structure

3D Structure

属性

IUPAC Name |

dodecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIDDXQYHWJXFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53037-60-8, 31352-39-3 (di-hydrochloride salt) | |

| Record name | Dodecanedioic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53037-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3027297 | |

| Record name | Dodecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, White solid; [Hawley], Solid | |

| Record name | Dodecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanedioic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5045 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dodecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL IN HOT TOLUENE, ALC, HOT ACETIC ACID; SLIGHTLY SOL IN HOT WATER, 0.04 mg/mL | |

| Record name | DODECANEDIOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dodecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

693-23-2 | |

| Record name | Dodecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DODECANEDIOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978YU42Q6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DODECANEDIOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dodecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130-132 °C, 127 - 129 °C | |

| Record name | DODECANEDIOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dodecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Dodecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecanedioic acid (DDDA), a C12 α,ω-dicarboxylic acid, is a versatile chemical compound with significant applications in polymers, lubricants, corrosion inhibitors, and pharmaceuticals. Its linear aliphatic chain capped by two carboxylic acid functional groups imparts a unique set of physical and chemical properties that are critical for its application and development. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its key chemical reactions and metabolic significance. All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized using Graphviz diagrams.

Physical Properties of this compound

This compound is a white crystalline solid at room temperature, characterized by a long, nonpolar hydrocarbon chain and two polar carboxylic acid end-groups.[1][2] This structure results in low solubility in water and a relatively high melting point.

Table 1: General Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂O₄ | [3][4] |

| Molar Mass | 230.30 g/mol | [3][4] |

| Appearance | White crystalline powder or flakes | [2][3] |

| Melting Point | 127–129 °C (261–264 °F; 400–402 K) | [2][3] |

| Boiling Point | 245 °C at 10 mmHg | [2][3] |

| Density | 1.066 g/cm³ | [3] |

| Flash Point | 220 °C (428 °F; 493 K) | [3] |

| Vapor Pressure | 21 mmHg at 222 °C | [2] |

| CAS Number | 693-23-2 | [3] |

Solubility

The solubility of this compound is highly dependent on the solvent's polarity and temperature. Due to its long hydrophobic carbon chain, it is sparingly soluble in water but shows greater solubility in organic solvents.[5][6] The presence of two carboxylic acid groups allows for hydrogen bonding, which enhances solubility in polar organic solvents.[5]

Table 2: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Molar Solubility (mol/L) | Reference(s) |

| Water | 20 | < 0.1 g/L | [2] |

| Water | 35 | 0.074 | [7] |

| Water | 45 | 0.169 | [7] |

| Water | 55 | 0.370 | [7] |

| Ethanol | 25 | - | [5] |

| Ethyl Acetate | 25 | - | [5] |

| Toluene | - | Soluble in hot toluene | [6] |

| Acetic Acid | - | Soluble in hot acetic acid | [6] |

Crystal Structure

This compound crystallizes in the monoclinic system with the space group P2₁/c.[8] The molecules adopt a planar, extended conformation and are linked into infinite chains by hydrogen bonds between the carboxylic acid groups of adjacent molecules. These chains are further stabilized by van der Waals interactions between the hydrocarbon portions.[8]

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [8] |

| Space Group | P2₁/c | [8] |

| a (Å) | 9.85 | [8] |

| b (Å) | 5.58 | [8] |

| c (Å) | 14.32 | [8] |

| β (°) | 107.5 | [8] |

| Z | 2 | [8] |

Chemical Properties of this compound

The chemical reactivity of this compound is dominated by its two carboxylic acid functional groups, which can undergo reactions such as esterification, amidation, and reduction.

Table 4: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | DDDA, 1,10-Decanedicarboxylic acid | [3] |

| pKa₁ | ~4.5 | [5] |

| pKa₂ | ~5.5 | [5] |

| InChI | 1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16) | [3] |

| InChIKey | TVIDDXQYHWJXFK-UHFFFAOYSA-N | [3] |

| SMILES | O=C(O)CCCCCCCCCCC(=O)O | [3] |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for the carboxylic acid functional group.

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Description | Reference(s) |

| 2500-3300 | O-H stretch | Very broad, characteristic of a carboxylic acid dimer | [1] |

| ~1700 | C=O stretch | Strong and sharp | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon and hydrogen framework of the molecule.

Table 6: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| ~12.0 | Broad Singlet | 2H | -COOH | [9] |

| 2.18 | Triplet | 4H | -CH₂-COOH | [9] |

| 1.49 | Multiplet | 4H | -CH₂-CH₂-COOH | [9] |

| 1.25 | Multiplet | 12H | -(CH₂)₆- | [9] |

Table 7: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| ~179 | -COOH | [9] |

| ~34 | -CH₂-COOH | [9] |

| ~29 | -(CH₂)₈- | [9] |

| ~25 | -CH₂-CH₂-COOH | [9] |

Experimental Protocols

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of a solid sample of this compound.

Methodology:

-

Sample Preparation: Finely crush a small amount of dry this compound. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the capillary tube into a melting point apparatus.

-

Heating: Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Caption: Workflow for Melting Point Determination.

Determination of Solubility (Gravimetric Method)

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Equilibration: Place the flask in a thermostatic water bath set to the desired temperature and agitate for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (saturated solution) using a pre-heated pipette to avoid crystallization.

-

Solvent Evaporation: Transfer the saturated solution to a pre-weighed evaporating dish and evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of DDDA.

-

Mass Determination: Cool the dish in a desiccator and weigh. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: Calculate the solubility from the mass of the dissolved solute and the volume of the solvent used.

Caption: Experimental Workflow for Solubility Determination.

Spectroscopic Analysis

Methodology:

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).

-

¹H NMR: Use a standard single-pulse experiment with a spectral width of ~15 ppm and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Use a proton-decoupled experiment with a spectral width of ~220 ppm and a longer relaxation delay (e.g., 2-5 seconds). A greater number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the Free Induction Decay (FID) using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.

Methodology:

-

Sample Preparation: Grind 1-2 mg of dry this compound with ~100 mg of dry, spectroscopic grade KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure (8-10 tons) to form a thin, transparent pellet.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the IR spectrum (typically 4000-400 cm⁻¹).

Caption: Workflow for Spectroscopic Analysis.

Key Chemical Reactions and Synthesis

Esterification

This compound readily undergoes Fischer esterification with alcohols in the presence of an acid catalyst to form diesters, which have applications as plasticizers and lubricants.[1]

Experimental Protocol for Diethyl Dodecanedioate Synthesis:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound, a molar excess of ethanol, and a catalytic amount of concentrated sulfuric acid.[1]

-

Reflux: Heat the mixture to reflux for several hours.[1]

-

Work-up: After cooling, remove excess ethanol via rotary evaporation. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and then brine.[1]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude diester can be further purified by distillation or chromatography.[1]

Caption: Fischer Esterification of this compound.

Polyamide Formation (Nylon 6,12)

A major industrial use of this compound is in the synthesis of Nylon 6,12 via polycondensation with hexamethylenediamine. For laboratory demonstrations, this is often performed as an interfacial polymerization using dodecanedioyl chloride for higher reactivity.

Experimental Protocol for Nylon 6,12 Synthesis (Interfacial Polymerization):

-

Solution Preparation:

-

Aqueous Phase: Dissolve hexamethylenediamine in an aqueous sodium hydroxide solution.

-

Organic Phase: Dissolve dodecanedioyl chloride in a non-polar organic solvent like cyclohexane.

-

-

Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. A film of Nylon 6,12 will form at the interface.

-

Polymer Removal: Gently grasp the polymer film with forceps and pull it from the beaker. A continuous "rope" of nylon can be drawn and wound onto a spool.

-

Washing and Drying: Wash the nylon rope thoroughly with water and then acetone to remove unreacted monomers and byproducts, and allow it to air dry.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. byjus.com [byjus.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Omega oxidation - Wikipedia [en.wikipedia.org]

- 8. This compound prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

The Industrial Synthesis of Dodecanedioic Acid from Butadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecanedioic acid (DDDA), a C12 α,ω-dicarboxylic acid, is a vital monomer in the synthesis of high-performance polymers like Nylon 6,12, as well as finding applications in polyamides, polyesters, adhesives, corrosion inhibitors, and surfactants.[1] While biotechnological routes are emerging, the traditional chemical synthesis starting from butadiene remains a cornerstone of its industrial production.[1][2] This in-depth technical guide details the established multi-step chemical process for converting butadiene into this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways.

The Four-Step Synthesis Pathway

The conventional industrial production of this compound from 1,3-butadiene is a four-step process.[1] It begins with the cyclotrimerization of butadiene to form a C12 carbocyclic intermediate, which is subsequently saturated and then oxidatively cleaved to yield the final linear dicarboxylic acid.[1][3]

The overall synthesis pathway is illustrated below:

Figure 1: Overall workflow for the synthesis of this compound from Butadiene.

Experimental Protocols and Process Parameters

Step 1: Cyclotrimerization of 1,3-Butadiene to 1,5,9-Cyclododecatriene (CDT)

The synthesis commences with the cyclotrimerization of three molecules of 1,3-butadiene to produce 1,5,9-cyclododecatriene.[1] This reaction is typically catalyzed by a Ziegler-Natta system, most commonly titanium tetrachloride (TiCl₄) and an organoaluminum co-catalyst such as ethylaluminum sesquichloride (EASC).[1]

Figure 2: Cyclotrimerization of Butadiene to 1,5,9-Cyclododecatriene.

Experimental Protocol:

-

Catalyst System: A common catalyst system is composed of titanium tetrachloride (TiCl₄) and ethylaluminum sesquichloride (EASC).[1]

-

Reaction Conditions: The trimerization is carried out under mild conditions, typically at temperatures ranging from 70 to 80°C and a pressure of approximately 2 bar.[4]

-

Solvent: The reaction is generally performed in a non-polar solvent like benzene.[1]

-

Product Mixture: The reaction selectively produces 1,5,9-cyclododecatriene, primarily as a mixture of its isomers.[1]

Quantitative Data:

| Parameter | Value | Catalyst | Solvent | Reference |

| Butadiene Conversion | >95% | TiCl₄ / EASC | Benzene | [1] |

| CDT Selectivity | 87.2% - 90.2% | TiCl₄ / EASC | Benzene | [1] |

| C₈ Isomers Selectivity | 3.9% - 5.4% | TiCl₄ / EASC | Benzene | [1] |

Step 2: Hydrogenation of 1,5,9-Cyclododecatriene to Cyclododecane

In the second step, the three double bonds of 1,5,9-cyclododecatriene are fully saturated through catalytic hydrogenation to yield cyclododecane.[1]

Figure 3: Hydrogenation of 1,5,9-Cyclododecatriene to Cyclododecane.

Experimental Protocol:

-

Catalyst: Raney Nickel is a commonly used catalyst for this hydrogenation.[4] Palladium on alumina (Pd/Al₂O₃) is also effective.[1]

-

Reaction Conditions: The reaction is conducted at elevated temperatures and pressures. With a Raney Nickel catalyst, typical conditions are 170-180°C and 26-28 bar.[4] Using a Pd/Al₂O₃ catalyst, the temperature can be up to 140°C with a pressure up to 12 atm.[1]

-

Monitoring: The reaction is monitored until the uptake of hydrogen ceases, indicating the complete saturation of the double bonds.[1]

-

Purification: After cooling and depressurization, the reaction mixture is filtered to remove the solid catalyst. The resulting cyclododecane is of high purity and can often be used in the next step without further purification.[1]

Quantitative Data:

| Parameter | Value | Catalyst | Temperature | Pressure | Reference |

| Cyclododecane Yield | Up to 99.9% | Pd/Al₂O₃ | Up to 140°C | Up to 12 atm | [1] |

| Reaction Temperature | 170°C - 180°C | Raney Nickel | - | - | [4] |

| Reaction Pressure | 26 - 28 bar | Raney Nickel | - | - | [4] |

Step 3: Air Oxidation of Cyclododecane

The third step involves the oxidation of cyclododecane to a mixture of cyclododecanol (CDA) and cyclododecanone (CDK).[1] This is typically achieved using air in the presence of a boric acid catalyst.[3][4]

Figure 4: Oxidation of Cyclododecane to Cyclododecanol and Cyclododecanone.

Experimental Protocol:

-

Catalyst: Boric acid is used as a catalyst to direct the oxidation towards the desired alcohol and ketone products.[3][4]

-

Reaction Conditions: The oxidation is carried out at atmospheric pressure and temperatures between 160°C and 180°C.[4]

-

Product Ratio: The resulting mixture typically contains a higher proportion of cyclododecanol (80-90%) compared to cyclododecanone (10-20%).[4]

Quantitative Data:

| Parameter | Value | Catalyst | Temperature | Reference |

| Selectivity to CDA/CDK | >90% | Boric Acid | 155°C - 170°C | [1] |

| CDA in Product Mix | 80-90% | Boric Acid | 160°C - 180°C | [4] |

| CDK in Product Mix | 10-20% | Boric Acid | 160°C - 180°C | [4] |

| Conversion | 25-30% | Boric Acid | 150-160°C | [3] |

Step 4: Oxidation of CDA/CDK Mixture to this compound

In the final step, the mixture of cyclododecanol and cyclododecanone is oxidized to this compound.[1] This is a ring-opening oxidation, typically performed using nitric acid with copper and vanadium catalysts.[4]

Figure 5: Oxidative Cleavage to this compound.

Experimental Protocol:

-

Oxidizing Agent: Concentrated nitric acid is the primary oxidizing agent.[4]

-

Catalysts: A combination of copper and vanadium catalysts is employed to facilitate the reaction.[4]

-

Purification: The reaction work-up involves evaporation and cooling to crystallize the this compound. The crystallized product is then filtered and washed with cold water.[4]

Quantitative Data:

| Parameter | Value | Oxidizing Agent | Catalysts | Reference |

| DDDA Yield (from CDA) | 88% | Nitric Acid | Copper, Vanadium | [4] |

| Combined Acid Yield (from CDK) | ~94% | Nitric Acid | Copper, Vanadium | [4] |

| DDDA Purity | >99% | Nitric Acid | Copper, Vanadium | [4] |

Alternative Synthesis Route from Butadiene

A patent describes an alternative process that also starts with the cyclotrimerization of 1,3-butadiene to form cyclododeca-1,5,9-triene.[4] However, this route then proceeds through the epoxidation of the triene, followed by conversion to a mixture of cyclododecanol and cyclododecanone, and finally oxidation with nitric acid to yield this compound.[4]

Figure 6: Alternative synthesis of DDDA from Butadiene via Epoxidation.

Conclusion

The traditional chemical synthesis of this compound from butadiene is a well-established and optimized industrial process. It involves a four-step sequence of cyclotrimerization, hydrogenation, oxidation to an alcohol/ketone mixture, and a final oxidative ring-opening to produce the desired dicarboxylic acid. Each step has been refined to achieve high yields and selectivity, making it a robust method for large-scale production. While alternative and bio-based routes are under investigation, this conventional pathway remains a significant contributor to the global supply of this compound, a crucial component in the polymer and chemical industries.

References

A Technical Guide to the Biological Production of Dodecanedioic Acid Using Candida tropicalis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological production of dodecanedioic acid (DDDA), a valuable C12 α,ω-dicarboxylic acid, utilizing the yeast Candida tropicalis. DDDA serves as a crucial precursor for the synthesis of high-performance polymers like nylon-6,12, as well as in the production of fragrances, adhesives, and coatings.[1][2] The biotechnological route offers a sustainable alternative to traditional chemical synthesis, which often involves high energy consumption and the use of harsh chemicals.[1][3][4] This document details the metabolic pathways, experimental protocols, and key data associated with the fermentation of DDDA using Candida tropicalis.

Metabolic Engineering of Candida tropicalis for Enhanced DDDA Production

The core of DDDA biosynthesis in Candida tropicalis lies in the ω-oxidation pathway, which terminally oxidizes long-chain n-alkanes or fatty acids.[5] However, the native β-oxidation pathway competes for the same substrates to generate energy for the cell, thereby reducing the yield of the desired dicarboxylic acid.[6][7]

A common and effective strategy to enhance DDDA production is the disruption of the β-oxidation pathway.[6] This is often achieved by knocking out the genes encoding for acyl-CoA oxidases (POX genes), the first enzyme in the β-oxidation spiral.[6] By blocking this competing pathway, the substrate is channeled more efficiently towards the ω-oxidation pathway, leading to a significant increase in the conversion efficiency to the corresponding dicarboxylic acid, with reports of up to 100% chemical selectivity.[6][7]

Further improvements in productivity can be achieved by overexpressing the key enzymes of the ω-oxidation pathway itself.[6] The rate-limiting step in this pathway is catalyzed by a cytochrome P450 monooxygenase (CYP) and its associated NADPH-cytochrome P450 reductase (CPR).[1][2] Amplification of the genes encoding these enzymes has been shown to increase ω-hydroxylase activity and boost productivity by as much as 30% in β-oxidation-blocked strains.[6]

Another metabolic engineering approach involves inhibiting the acetyl-CoA transportation system. By disrupting the carnitine acetyltransferase (CAT), which transports acetyl-CoA from the peroxisome (where β-oxidation occurs) to the mitochondria for the TCA cycle, the degradation of fatty acids via β-oxidation can be limited, thereby increasing the flux towards ω-oxidation and enhancing DDDA yield.[8][9]

Experimental Protocols

Strain and Pre-culture Preparation

A genetically engineered strain of Candida tropicalis with a disrupted β-oxidation pathway is typically used for enhanced DDDA production.[5]

-

Inoculum Preparation: A single colony of the Candida tropicalis strain is inoculated into 50 mL of YPD medium (1% yeast extract, 2% peptone, 2% dextrose) in a 250 mL flask.[5]

-

Incubation: The flask is incubated at 30°C with shaking at approximately 200-220 rpm for 12-24 hours to generate a seed culture.[5][10] For larger bioreactor experiments, this pre-culture can be scaled up in a seed fermenter to ensure a homogenous inoculum.[1][2]

Fermentation

A two-stage fed-batch fermentation process is commonly employed, separating the cell growth phase from the DDDA production (biotransformation) phase.[11]

-

Growth Phase:

-

Medium: The fermentation medium for the growth phase typically contains glucose as the primary carbon source, along with a nitrogen source like ammonium sulfate or yeast extract, and essential minerals.[2][5] A representative medium composition per liter is: 20-30 g glucose, 10 g yeast extract, 5-8 g (NH₄)₂SO₄, 2 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, and a trace mineral solution.[2][5]

-

Conditions: The bioreactor is inoculated with the pre-culture to an initial optical density (OD₆₀₀) of approximately 0.5.[5] The temperature is maintained at 30°C, and the pH is controlled at around 5.8.[2][5] Dissolved oxygen is maintained at a set level, for instance, 15%, by adjusting the stirring speed and airflow.[2]

-

-

Production (Biotransformation) Phase:

-

Induction: Once a sufficient cell density is reached, the production phase is initiated by introducing the substrate (e.g., n-dodecane, lauric acid, or dodecanoic acid methyl ester).[1][5] A fed-batch strategy is often implemented to maintain a stable and non-toxic substrate concentration.[5]

-

pH Shift: A critical parameter for efficient DDDA production and secretion is a gradual shift in pH from the acidic conditions of the growth phase to a more alkaline environment (pH 7.0-8.0).[2][5][11] This pH shift enhances the solubility of the produced DDDA and facilitates its excretion from the cells.[5][11]

-

Substrate Feeding: The substrate is fed into the bioreactor at a controlled rate. For example, dodecanoic acid methyl ester feed can be started at a low rate and then continuously increased.[2]

-

Duration: The biotransformation phase can last for several days, with DDDA accumulating in the fermentation broth.[12]

-

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on DDDA production using Candida tropicalis.

| Strain | Substrate | DDDA Concentration (g/L) | Yield | Productivity | Reference |

| C. tropicalis (β-oxidation blocked) | Dodecanoic acid methyl ester | 66 | 0.8 g/g | 0.35 g/L/h | [4] |

| C. tropicalis (mutant) | n-Dodecane | 166 | - | - | [11] |

| C. tropicalis ATCC 20962 | n-Dodecane | 17-140 | - | - | [11] |

| C. tropicalis ATCC 20962 | Dodecanoic acid methyl ester | 66 | - | - | [11] |

| C. tropicalis (wild type) | Lauric acid | - | 0.247 g/g dissolved substrate | - | [13] |

| C. tropicalis (wild type) | Methyl laurate | - | 0.144 g/g dissolved substrate | - | [13] |

| C. tropicalis (wild type) | Methyl laurate | - | 0.20 g/g | - | [12] |

| C. tropicalis 1798-pxal | Dodecane | 10.1 | - | - | [10] |

| C. viswanathii ipe-1 | n-Dodecane | 181.6 | - | 1.59 g/L/h | [14] |

| C. viswanathii ipe-1 | n-Dodecane | 201 | 66% (molar conversion) | 1.7 g/L/h | [11] |

| Fermentation Parameter | Condition | Effect | Reference |

| pH Control | Two-stage: Growth at pH 5.5-6.0, Production at pH 7.0-8.0 | Improved cell viability, increased DDDA production and secretion | [5] |

| pH Control | Programmed incremental increase from pH 7.2 to 8.1 during production | 22% increase in production compared to constant optimal pH | [11] |

| Substrate Feeding | Fed-batch or continuous feeding | Maintains stable, non-toxic substrate concentration | [5] |

| Genetic Engineering | Disruption of β-oxidation pathway | Redirects substrate to ω-oxidation, improving conversion efficiency to 100% | [6] |

| Genetic Engineering | Amplification of cytochrome P450 and NADPH-cytochrome reductase genes | 30% increase in productivity | [6] |

Downstream Processing and Purification

After the fermentation process, the DDDA needs to be recovered from the culture broth and purified.

-

Cell Separation: The first step involves separating the Candida tropicalis biomass from the supernatant containing the dissolved DDDA. This is typically achieved through centrifugation or filtration.[15][16]

-

DDDA Precipitation: The pH of the cell-free supernatant is then adjusted to an acidic pH (e.g., pH 2-3) using a strong acid.[10] This causes the this compound, which is less soluble at low pH, to precipitate out of the solution.

-

Crystallization and Purification: The precipitated DDDA is collected and can be further purified by recrystallization.[5] The crude product is dissolved in a suitable solvent, and then the solution is slowly cooled to allow for the formation of high-purity DDDA crystals.[5] These crystals are then collected by filtration, washed, and dried.[5] For industrial applications requiring very high purity (>99.9%), techniques like falling film crystallization may be employed.[17]

This guide provides a foundational understanding of the biological production of this compound using Candida tropicalis. The optimization of fermentation parameters, coupled with advanced metabolic engineering strategies, continues to enhance the efficiency and economic viability of this green chemical manufacturing process.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Production of this compound via biotransformation of low cost plant-oil derivatives using Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Metabolic engineering of Candida tropicalis for the production of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic Engineering of Candida Tropicalis for the Production of Long–Chain Dicarboxylic Acids | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. research.tees.ac.uk [research.tees.ac.uk]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Bioconversion study of this compound from fatty acid and its ester derivatives using Candida tropicalis | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]

- 14. A new metabolic pathway from n-dodecane to ?, ?-dodecanedioic acid in a mutant of Candida tropicalis [ouci.dntb.gov.ua]

- 15. benchchem.com [benchchem.com]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. researchgate.net [researchgate.net]

Dodecanedioic Acid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Core Properties, Synthesis, and Applications of Dodecanedioic Acid (CAS Number: 693-23-2)

This compound (DDDA), a 12-carbon saturated α,ω-dicarboxylic acid, is a versatile chemical compound with substantial industrial importance and emerging applications in the pharmaceutical and drug development sectors.[1][2] Its bifunctional nature, characterized by two terminal carboxylic acid groups, allows it to function as a crucial monomer in the synthesis of high-performance polymers and as a linker in complex molecular architectures.[1] This technical guide offers a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthesis methodologies, and its role in biomedical research.

Core Chemical Identity

-

CAS Number: 693-23-2[1]

-

Molecular Formula: C₁₂H₂₂O₄[1]

-

Molecular Weight: 230.30 g/mol [1]

-

Synonyms: DDDA, 1,10-Decanedicarboxylic acid, Decamethylenedicarboxylic acid[3][4]

Molecular Structure

The molecular structure of this compound consists of a linear 10-carbon aliphatic chain flanked by two carboxylic acid functional groups.

Linear Formula: HOOC(CH₂)₁₀COOH

SMILES: O=C(O)CCCCCCCCCCC(=O)O[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. Key properties are summarized in the table below.

| Property | Value | References |

| Appearance | White crystalline powder or flakes | [1][4] |

| Melting Point | 127-129 °C | [1][4] |

| Boiling Point | 245 °C at 10 mmHg | [1][4] |

| Density | 1.15 g/cm³ | [1] |

| Water Solubility | < 0.1 g/L (20 °C) | [1] |

| pKa | 4.48 ± 0.10 (Predicted) | [1] |

| LogP | 3.2 at 25 °C | [1] |

Synthesis of this compound

This compound can be produced through both traditional chemical synthesis routes and more sustainable biotechnological methods.

Chemical Synthesis

The predominant industrial chemical synthesis of this compound originates from butadiene.[2][4] This multi-step process is a well-established method for large-scale production.[2]

An alternative chemical route involves the ozonolysis of cyclododecene.[4]

Biotechnological Production

In response to a growing demand for sustainable chemical production, biotechnological routes for synthesizing this compound have been developed.[2] These methods often utilize renewable feedstocks and microbial fermentation. A notable example is the use of specific strains of Candida tropicalis yeast to convert long-chain alkanes or fatty acids into this compound.[4][5] More recently, a multi-enzymatic cascade has been engineered in E. coli for the production of this compound from linoleic acid.[6]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound from 1,2-dihydroxy-5,9-cyclododecene

This two-step protocol outlines a laboratory-scale synthesis of this compound.[1][7]

-

Materials: 200 g of 1,2-dihydroxy-5,9-cyclododecene, 3.0 g of 30% Ni-SiO₂ hydrogenation catalyst.[1][7]

-

Apparatus: 1 L autoclave.[1]

-

Procedure:

-

Add the 1,2-dihydroxy-5,9-cyclododecene and the Ni-SiO₂ catalyst to the autoclave.[1][7]

-

Introduce a mixed gas of hydrogen and nitrogen (1:3 ratio) into the reactor.[1][7]

-

Maintain the reaction at a temperature of 160 °C and a pressure of 0.6 MPa for 2 hours.[1][7]

-

After the reaction, remove the catalyst by filtration or centrifugation. The resulting product mixture is used directly in the next step.[1]

-

-

Materials: The reaction solution from the hydrogenation step, 244 g of acetic acid, 3 g of methanesulfonic acid, 207.8 g of 50% hydrogen peroxide.[1][7]

-

Apparatus: 1 L reactor.[1]

-

Procedure:

-

Place the hydrogenation product solution, acetic acid, and methanesulfonic acid into the reactor.[1][7]

-

Add the 50% hydrogen peroxide dropwise over 1 hour at a temperature of 85 °C.[1][7]

-

Stir the reaction mixture for an additional 30 minutes, during which this compound will precipitate.[1][7]

-

Cool the reaction mixture to room temperature and filter to collect the solid product.[1]

-

Protocol 2: Synthesis of Nylon 6,12 via Melt Polycondensation

This protocol describes the direct polymerization of this compound with a diamine.[8]

-

Materials: this compound (DDDA), Hexamethylenediamine, High purity nitrogen gas.

-

Equipment: Glass test tube or three-neck flask, heating mantle, magnetic stirrer and stir bar, nitrogen inlet and outlet, vacuum line, thermometer or thermocouple.

-

Procedure:

-

Accurately weigh equimolar amounts of this compound and hexamethylenediamine and add them to the reaction vessel.

-

Purge the vessel with nitrogen and maintain a slow, constant flow of nitrogen throughout the reaction.

-

Heat the mixture to approximately 220-280 °C.[8]

-

Once the monomers melt and the mixture becomes homogenous, begin stirring. Maintain the reaction at this temperature for 3-4 hours. Water, the condensation byproduct, will be evolved and removed with the nitrogen flow.[8]

-

(Optional) To further increase the molecular weight, a vacuum can be applied during the final hour of the reaction to remove the last traces of water.[8]

-

Cool the reaction vessel to room temperature under a nitrogen atmosphere. The resulting solid polymer can then be removed.[8]

-

Applications in Research and Drug Development

The unique properties of this compound make it a valuable molecule in the pharmaceutical and drug development fields.

-

Drug Delivery Systems: As a dicarboxylic acid, DDDA is a key component in the synthesis of biodegradable polymers, such as polyesters and polyamides, which are used for controlled drug release.[1] These polymers can form matrices that encapsulate therapeutic agents, allowing for their sustained release over time.[1]

-

Antibody-Drug Conjugates (ADCs): this compound can serve as a flexible linker to connect a targeting moiety, like an antibody, to a cytotoxic drug in an ADC.[1] The long aliphatic chain of DDDA provides spatial separation between the antibody and the drug, which can reduce steric hindrance and enhance the efficacy of the conjugate.[1]

-

Metabolic Research: this compound has been investigated as an alternative fuel substrate in parenteral nutrition.[9] Studies have shown that its infusion can impact glucose uptake and oxidation, suggesting its potential to preserve glucose utilization and increase glycogen stores.[9]

-

Pharmaceutical Formulations: It is used as an excipient in pharmaceutical formulations to improve the solubility of active ingredients and to stabilize the formulation.[10]

Signaling and Metabolic Pathways

This compound is primarily involved in metabolic pathways, specifically as a product of fatty acid ω-oxidation. This pathway is an alternative to β-oxidation for the metabolism of long-chain fatty acids.

In this pathway, long-chain fatty acids are oxidized at the terminal methyl group (ω-carbon) in the cytosol to form a dicarboxylic acid, such as this compound.[2] This dicarboxylic acid is then transported into the peroxisome where it undergoes β-oxidation, leading to chain-shortened dicarboxylic acids and acetyl-CoA, which can then enter central metabolic pathways like the Krebs cycle.[2]

Conclusion

This compound is a dicarboxylic acid of significant interest due to its well-established industrial applications and its increasing potential in the field of drug development and metabolic research. Its defined physicochemical properties and versatile reactivity make it an attractive building block for the design of advanced materials, including polymers for controlled drug release and linkers for targeted therapies. Further research into its metabolic roles and biocompatibility will likely expand its applications in the biomedical field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C12H22O4 | CID 12736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | 693-23-2 [chemicalbook.com]

- 6. Whole-cell one-pot biosynthesis of this compound from renewable linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound: pharmacokinetics and applications_Chemicalbook [chemicalbook.com]

- 10. This compound (DDDA) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]

The Elusive Presence of Dodecanedioic Acid in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecanedioic acid (DDDA), a 12-carbon α,ω-dicarboxylic acid, is a molecule of significant industrial interest, primarily in the production of high-performance polymers such as Nylon 6,12. While its synthetic production methods are well-established, its natural occurrence, particularly within the plant kingdom, is more nuanced. This technical guide delves into the presence of this compound in plants, focusing on its role as a constituent of protective biopolymers, its biosynthetic origins, and the methodologies for its detection and quantification. Contrary to being a freely available metabolite, DDDA in plants is primarily sequestered within the complex polyester structures of cutin and suberin.

Natural Occurrence of this compound in Plants

This compound is not found in appreciable quantities as a free molecule within plant cells. Instead, it is a component of the complex biopolymers cutin and suberin[1]. These polyesters form protective layers on the aerial surfaces of plants (cutin) and in subterranean tissues, barks, and wound sites (suberin), providing a critical barrier against environmental stress, water loss, and pathogens[1][2][3].

The monomeric composition of cutin and suberin varies significantly between plant species and even different tissues within the same plant[4]. While C16 and C18 fatty acid derivatives are the most common building blocks, a variety of other aliphatic monomers, including α,ω-dicarboxylic acids, are also present[2][5]. This compound is one of the long-chain dicarboxylic acids that can be incorporated into these structures, although its specific concentration is often low and not as extensively documented as other dicarboxylic acids[1][6]. For instance, the suberin of Arabidopsis thaliana roots is known to contain C16 to C24 ω-hydroxyacids and their corresponding α,ω-dicarboxylic acids[2]. While not always the most abundant, the presence of dicarboxylic acids is a key characteristic of these protective polymers[7][8].

Quantitative Data on Dicarboxylic Acids in Plant Polyesters

Quantitative data specifically for this compound in various plant species is sparse in publicly available literature[1]. However, analysis of the monomer composition of cutin and suberin provides insights into the prevalence of dicarboxylic acids in general. The following table summarizes available data on the relative abundance of various dicarboxylic acids found in the protective polyesters of select plant species.

| Plant Species | Tissue | Dicarboxylic Acid | Chain Length:Unsaturation | Relative Abundance (%) | Reference |

| Arabidopsis thaliana | Stem Epidermis | Octadeca-cis-6, cis-9-diene-1,18-dioate | C18:2 | Major Component | [7] |

| Arabidopsis thaliana | Stem Epidermis | Octadec-cis-9-ene-1,18-dioate | C18:1 | Minor Component | [7] |

| Arabidopsis thaliana | Stem Epidermis | Hexadeca-1,16-dioate | C16:0 | Minor Component | [7] |

| Brassica napus (Canola) | Leaves | Octadeca-cis-6, cis-9-diene-1,18-dioate | C18:2 | Present | [7] |

| Quercus suber (Cork Oak) | Leaves | α,ω-diacids | - | 9.0 | [9] |

Note: The term "Major Component" indicates that it was the most abundant monomer found in the analysis, though a specific percentage was not provided in the abstract.

Biosynthesis of Long-Chain Dicarboxylic Acids in Plants

The biosynthesis of this compound and other long-chain dicarboxylic acids in plants is intrinsically linked to the metabolic pathways that produce the monomeric units of cutin and suberin. The primary pathway is the ω-oxidation of long-chain fatty acids, which occurs in the endoplasmic reticulum[6]. This process involves the sequential oxidation of the terminal methyl group of a fatty acid to a carboxylic acid.

The general biosynthetic pathway for the formation of α,ω-dicarboxylic acids from fatty acids in plants is illustrated below.

This pathway begins with the synthesis of fatty acids in the plastid, which are then transported to the endoplasmic reticulum[4]. Here, a cytochrome P450-dependent monooxygenase catalyzes the ω-hydroxylation of the fatty acid. Subsequent oxidations by alcohol and aldehyde dehydrogenases yield the final α,ω-dicarboxylic acid, which is then available for incorporation into the growing cutin or suberin polymer[10].

Experimental Protocols

The analysis of this compound and other aliphatic monomers from plant tissues requires the depolymerization of the cutin or suberin matrix. The following is a generalized protocol for the extraction and analysis of these components.

General Protocol for the Analysis of Cutin and Suberin Monomers

This protocol outlines the key steps for the chemical analysis of the aliphatic monomers of cutin and suberin from plant material.

1. Sample Preparation and Delipidation:

-

Plant material is dried (e.g., freeze-dried) and ground to a fine powder.

-

Soluble lipids and waxes are removed by exhaustive extraction with organic solvents (e.g., a mixture of chloroform and methanol)[7]. This step is crucial to ensure that the analyzed monomers are derived from the polymer and not from soluble lipids.

2. Depolymerization:

-

The delipidated plant material is subjected to chemical depolymerization to break the ester bonds of the cutin or suberin polyester.

-

Common methods include transesterification with sodium methoxide (NaOMe) in methanol or saponification with potassium hydroxide (KOH) in methanol[9]. The choice and concentration of the catalyst can affect the extent of depolymerization and the release of different monomer classes[9].

3. Extraction and Derivatization:

-

The released monomers are extracted from the reaction mixture using an organic solvent (e.g., dichloromethane or hexane) after acidification of the aqueous phase.

-

The hydroxyl and carboxyl functional groups of the monomers are then derivatized to make them volatile for gas chromatography analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)[7].

4. Analysis and Quantification:

-

The derivatized monomers are identified and quantified using gas chromatography-mass spectrometry (GC-MS).

-

Identification is based on the comparison of mass spectra and retention times with those of authentic standards.

-

Quantification is typically achieved by adding an internal standard (e.g., a fatty acid or dicarboxylic acid of a chain length not present in the sample) before the depolymerization step.

Biotechnological Production Inspired by Plant Pathways

While plants are not a direct source for the industrial extraction of this compound, the biosynthetic pathways within plants have inspired biotechnological production routes. Researchers have engineered microorganisms, such as Escherichia coli and the yeast Candida tropicalis, to produce DDDA from renewable feedstocks like plant oils and their constituent fatty acids (e.g., linoleic acid)[11][12][13]. These engineered microbes often utilize multi-enzyme cascades that mimic the oxidative processes found in plants, providing a more sustainable alternative to traditional chemical synthesis from petrochemical sources[11][12].

Conclusion

This compound is a naturally occurring molecule in the plant kingdom, but its existence is primarily as a monomeric unit within the complex and protective biopolyesters of cutin and suberin. Direct extraction from plants is not a viable production strategy due to its low concentration and covalent sequestration. However, the study of its biosynthesis in plants provides valuable insights for the development of sustainable, bio-based production methods. Further research into the detailed composition of cutin and suberin across a wider range of plant species may yet reveal sources with a higher relative abundance of this compound, potentially opening new avenues for its valorization from biomass. The analytical protocols outlined in this guide provide a robust framework for researchers to continue exploring the intricate chemical composition of plant surfaces.

References

- 1. benchchem.com [benchchem.com]

- 2. The Biopolymers Cutin and Suberin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cutin and Suberin [biocyclopedia.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Analysis of the aliphatic monomer composition of polyesters associated with Arabidopsis epidermis: occurrence of octadeca-cis-6, cis-9-diene-1,18-dioate as the major component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Complex Architecture of Plant Cuticles and Its Relation to Multiple Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cutin extraction and composition determined under differing depolymerisation conditions in cork oak leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Formation and Function of Plant Cuticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole-cell one-pot biosynthesis of this compound from renewable linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Production of this compound via biotransformation of low cost plant-oil derivatives using Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

Dodecanedioic Acid: A Technical Guide to Its Solubility in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanedioic acid (DDDA), a C12 α,ω-dicarboxylic acid, is a versatile molecule with significant applications in various fields, including the synthesis of polymers (such as nylon 6,12), lubricants, adhesives, and as a potential therapeutic agent in metabolic diseases. Its utility in these applications is often dictated by its solubility characteristics in different organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, detailed experimental protocols for solubility determination, and a visual representation of a general experimental workflow.

The molecular structure of this compound, featuring a long, nonpolar twelve-carbon backbone and two polar carboxylic acid functional groups, results in a nuanced solubility profile. While sparingly soluble in water, DDDA exhibits significantly higher solubility in various organic solvents, a property that is critical for its purification, reaction, and formulation.[1] The solubility is primarily influenced by the polarity of the solvent and its ability to form hydrogen bonds with the carboxylic acid moieties of DDDA.[1]

Quantitative Solubility Data

The following tables summarize the experimentally determined mole fraction solubility (x) of this compound in several organic solvents at various temperatures. This data is crucial for designing crystallization processes, selecting appropriate reaction media, and developing formulations.

Solubility in Polar Organic Solvents

The solubility of this compound has been extensively studied in a range of polar organic solvents. The data presented in Table 1 is derived from the work of Zhang, H., et al. (2014), who employed a static analytic method for their measurements.[1]

Table 1: Mole Fraction Solubility (x) of this compound in Polar Organic Solvents

| Temperature (K) | Ethanol | Acetic Acid | Acetone | Butanone | 3-Pentanone | Ethyl Acetate |

| 288.15 | 0.0578 | 0.0468 | 0.0385 | 0.0318 | 0.0282 | 0.0239 |

| 293.15 | 0.0712 | 0.0583 | 0.0482 | 0.0399 | 0.0355 | 0.0301 |

| 298.15 | 0.0869 | 0.0721 | 0.0601 | 0.0498 | 0.0443 | 0.0375 |

| 303.15 | 0.1054 | 0.0885 | 0.0745 | 0.0619 | 0.0551 | 0.0467 |

| 308.15 | 0.1272 | 0.1081 | 0.0918 | 0.0765 | 0.0682 | 0.0580 |

| 313.15 | 0.1528 | 0.1314 | 0.1126 | 0.0941 | 0.0839 | 0.0715 |

| 318.15 | 0.1828 | 0.1590 | 0.1374 | 0.1153 | 0.1028 | 0.0878 |

| 323.15 | 0.2178 | 0.1917 | 0.1669 | 0.1406 | 0.1255 | 0.1075 |

Data sourced from Zhang, H., et al. (2014). Measurement and correlation of solubility of this compound in different pure solvents from T=(288.15 to 323.15)K. The Journal of Chemical Thermodynamics, 68, 270-274.[1]

Solubility in Nonpolar Organic Solvents

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following are detailed methodologies for two common and reliable techniques used to determine the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating a known mass or volume of the solution, evaporating the solvent, and weighing the remaining solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The presence of undissolved solid is essential to ensure saturation.

-

Place the sealed container in a constant-temperature bath (e.g., a shaking water bath or an incubator) set to the desired temperature.

-

Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required equilibration time can vary depending on the solvent and the solute's dissolution rate.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

-

Filter the withdrawn sample through a syringe filter (e.g., a 0.45 µm PTFE filter) into a pre-weighed, dry container (e.g., a glass vial or evaporating dish). This step is crucial to remove any fine, suspended solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the container with the filtered saturated solution in a vacuum oven or a fume hood at a temperature sufficient to evaporate the solvent completely without causing decomposition of the this compound.

-

After complete evaporation of the solvent, transfer the container to a desiccator to cool to room temperature and to prevent moisture absorption.

-

Weigh the container with the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula: Solubility ( g/100 g solvent) = (mass of dried solute / mass of solvent) x 100

-

The mass of the solvent is determined by subtracting the mass of the dried solute from the initial mass of the saturated solution sample.

-

Static Analytic Method (Isothermal Equilibrium Method)

The static analytic method is a highly precise technique for determining solubility. It involves establishing a solid-liquid equilibrium at a constant temperature and then analyzing the composition of the liquid phase.

Methodology:

-

Apparatus Setup:

-

A jacketed glass vessel equipped with a magnetic stirrer and a temperature probe is used as the equilibrium cell.

-

The vessel is connected to a thermostatic circulator to maintain a precise and constant temperature.

-

-

Equilibration:

-

A known mass of the organic solvent is placed in the jacketed glass vessel.

-

An excess amount of this compound is added to the solvent.

-

The mixture is continuously stirred at a constant temperature for a sufficient time (e.g., 12-24 hours) to reach solid-liquid equilibrium. The presence of undissolved solid should be visible throughout the experiment.

-

-

Sampling and Analysis:

-

After reaching equilibrium, the stirring is stopped, and the solid phase is allowed to settle for a period (e.g., 1-2 hours).

-

A sample of the clear supernatant is carefully withdrawn using a pre-thermostated syringe fitted with a filter.

-

The composition of the liquid phase is then determined using a suitable analytical technique. For this compound, this can be achieved by:

-

Titration: Titrating a known mass of the saturated solution with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator.

-

High-Performance Liquid Chromatography (HPLC): Injecting a known volume of the diluted saturated solution into an HPLC system and quantifying the concentration against a calibration curve.

-

Gas Chromatography (GC): After derivatization to a more volatile form (e.g., methyl ester), the sample can be analyzed by GC.

-

-

-

Data Calculation:

-

The solubility is expressed as the mole fraction, mass fraction, or concentration (e.g., g/100 mL) of this compound in the saturated solution at the given temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the gravimetric method.

Caption: A generalized experimental workflow for determining the solubility of this compound using the gravimetric method.

Conclusion

This technical guide provides essential quantitative solubility data for this compound in a range of polar organic solvents and offers detailed, practical protocols for its experimental determination. The provided information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important dicarboxylic acid. For applications involving nonpolar organic solvents, where quantitative data is currently lacking in the literature, the experimental methodologies described herein can be employed to generate reliable solubility data. A thorough understanding of the solubility of this compound is fundamental to its effective utilization in synthesis, purification, and formulation development.

References

Spectroscopic Analysis of Dodecanedioic Acid: An In-depth Technical Guide

Introduction

Dodecanedioic acid (DDDA), a saturated dicarboxylic acid with the chemical formula HOOC(CH₂)₁₀COOH, is a crucial molecule in various industrial applications, including the synthesis of polymers, lubricants, and pharmaceuticals.[1] A comprehensive understanding of its molecular structure is essential for quality control and for its effective use in these fields. This technical guide provides a detailed overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques offer valuable insights into the molecular structure and functional groups present in the molecule.[1]

Principles of Spectroscopic Analysis

Molecular spectroscopy investigates the interaction between electromagnetic radiation and matter. Both NMR and IR spectroscopy are powerful analytical tools that provide distinct structural information.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ¹H NMR spectroscopy reveals the types and numbers of hydrogen atoms, while ¹³C NMR spectroscopy elucidates the carbon framework.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.[1]

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Broad Singlet | 2H | -COOH |

| 2.18 - 2.38 | Triplet | 4H | -CH₂-COOH |

| 1.49 - 1.69 | Multiplet | 4H | -CH₂-CH₂-COOH |

| 1.25 - 1.26 | Multiplet | 12H | -(CH₂)₆- |

Note: Chemical shifts can vary slightly depending on the solvent and concentration. The carboxylic acid proton signal is often broad due to hydrogen bonding and chemical exchange.[1][2][3]

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 174.5 - 185 | -COOH |

| 34.0 | -CH₂-COOH |

| 29.1 | -(CH₂)ₙ- |

| 28.9 | -(CH₂)ₙ- |

| 28.7 | -(CH₂)ₙ- |

| 24.6 | -CH₂-CH₂-COOH |

Note: Due to the molecule's symmetry, not all 12 carbon atoms are individually resolved in a standard ¹³C NMR spectrum.[1] The carbonyl carbon of a carboxylic acid is significantly deshielded and typically appears in the 160-185 ppm range.[4][5]

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data for this compound [1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 2500 - 3300 | O-H stretch | Very broad band characteristic of a carboxylic acid dimer.[3] |

| 2918 | C-H stretch | Asymmetric stretching of methylene groups.[1] |

| 2850 | C-H stretch | Symmetric stretching of methylene groups.[1] |

| 1700 - 1710 | C=O stretch | Carbonyl stretch of the hydrogen-bonded carboxylic acid dimer.[1][3] |

| 1470 | C-H bend | Methylene scissoring.[1] |

| 1410 | O-H bend | In-plane bending of the hydroxyl group.[1] |

| 1290 | C-O stretch | Stretching of the carbon-oxygen single bond.[1] |

| 930 | O-H bend | Out-of-plane bending of the hydroxyl group (dimer).[1] |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

3.1. NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.[1]

-

Dissolve the sample in about 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, Methanol-d₄, or Chloroform-d.[1] The choice of solvent is crucial to ensure the analyte is soluble and to avoid overlapping signals. DMSO-d₆ is a common choice for dicarboxylic acids.[1]

-

Transfer the solution to a 5 mm NMR tube.[1]

-

-

Instrumentation and Data Acquisition:

-

Acquire the NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

-

For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include a spectral width of about 15 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[1]

-

For ¹³C NMR, a proton-decoupled experiment is generally employed to simplify the spectrum. A wider spectral width of approximately 200-250 ppm is necessary.[1]

-

3.2. FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove moisture.[1]

-

Grind a small amount of this compound (about 1-2 mg) into a fine powder in an agate mortar.[1]

-

Add approximately 100-200 mg of the dry KBr to the mortar and mix it gently with the sample.[1]

-

Grind the mixture thoroughly to ensure a homogeneous dispersion.[1]

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation and Data Acquisition:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[1]

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.[1]

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.[1]

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.[1]

-

-

Data Processing and Interpretation:

Workflow Visualization

The logical flow for the spectroscopic analysis of this compound is illustrated in the following diagram.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

The Genesis of a Polymer Precursor: An In-depth Technical Guide to the Discovery and Historical Synthesis of Dodecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction